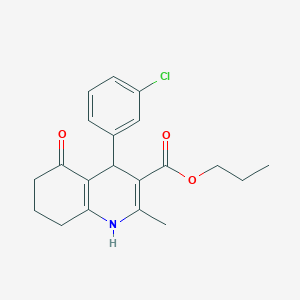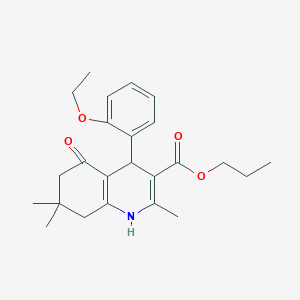
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and methyloxy substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Methyloxy Groups: The methyloxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Substitution reactions can occur at the methyloxy groups, where nucleophiles such as amines or thiols can replace the methyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the methyloxy groups, resulting in different chemical and biological properties.
1-Methylethyl 2,7,7-trimethyl-5-oxo-4-[2,3,4-tris(methyloxy)phenyl]-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate: Contains fewer hydrogen atoms in the quinoline core, leading to variations in reactivity and stability.
Uniqueness
ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its combination of a quinoline core, multiple methyl groups, and methyloxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C25H33NO6 |
|---|---|
Molekulargewicht |
443.5g/mol |
IUPAC-Name |
propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO6/c1-13(2)32-24(28)19-14(3)26-16-11-25(4,5)12-17(27)21(16)20(19)15-9-10-18(29-6)23(31-8)22(15)30-7/h9-10,13,20,26H,11-12H2,1-8H3 |
InChI-Schlüssel |
FEZMOVFHKBVVPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Phenylmethyl 2,7,7-trimethyl-5-oxo-4-[2,3,4-tris(methyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B401893.png)


![butyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B401897.png)

